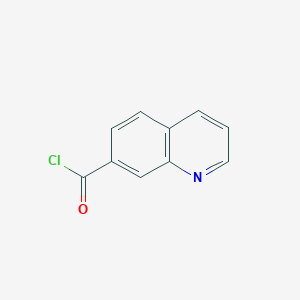

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose

Übersicht

Beschreibung

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is a complex carbohydrate compound with the molecular formula C33H34O10 . It has a molecular weight of 590.6 g/mol . This compound is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose involves several steps. Starting from D-mannose, the key intermediate in the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized via the following four steps: (1) per-O-acetylation with Ac2O-I2, (2) formation of acetobromomannose with 30% HBr in AcOH, (3) 1,2-orthoester formation with EtOH-2,4,6-collidine and (4) hydrolysis of the 1,2-orthoester with 1M aqueous HCl .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is characterized by several functional groups. It contains four acetyl groups (CH3CO-) and one trityl group (C6H5)3C- attached to a mannopyranose ring . The exact mass and monoisotopic mass of the molecule are both 590.21519728 g/mol .

Physical And Chemical Properties Analysis

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose has several computed properties. It has a topological polar surface area of 124 Ų and a complexity of 902. It has 0 hydrogen bond donors and 10 hydrogen bond acceptors. The compound has 14 rotatable bonds and a formal charge of 0 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Disaccharides and D-Glucose Derivatives

Compounds like 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose are used in the synthesis of disaccharides and phosphorylated derivatives of D-glucose. These derivatives are valuable for studying substrates for inositol synthase and for preparing anionic surfactants .

Glycosylation Studies

α-D-Mannose derivatives are utilized in glycosylation studies to assess synthetic inhibitors of selectin-mediated cell adhesion and to investigate stereospecific entry to spiroketal glycosides .

Synthesis of Mannuronic Acid

The synthesis process of 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid from D-mannose involves regioselective tritylation and per-acetylation steps. This compound is likely used in research related to polysaccharides and their derivatives .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as 1,2,3,4-tetra-o-acetyl-β-d-glucopyranose are known to be used in the synthesis of disaccharides and d-glucose-6-phosphate .

Mode of Action

It is synthesized from d-mannose through a process of regioselective 6-o-tritylation, followed by per-acetylation and 6-otr removal using hbr/acoh . This process yields a primary alcohol substrate, which is then oxidized to the target compound using TEMPO/BAIB .

Biochemical Pathways

It is known that d-mannuronic acid, a related compound, is a constituent building block monosaccharide of the polysaccharide alginate . Alginate is an important industrial biomaterial widely used across the textile, food, and biomedical sectors .

Pharmacokinetics

It is soluble in chloroform and ethanol, but insoluble in water , which may influence its bioavailability.

Result of Action

Related compounds such as 1,2,3,4-tetra-o-acetyl-β-d-glucopyranose are used in the synthesis of disaccharides and d-glucose-6-phosphate , suggesting potential roles in carbohydrate metabolism.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors may influence the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-KQLGDFJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose used in the synthesis of 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate?

A1: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose serves as a selectively protected building block in this synthesis. The trityl group acts as a protecting group for the hydroxyl group at the 6-position of the mannose ring. This allows for the specific coupling of tetra-O-acetyl-α-D-mannopyranosyl bromide (3) at the desired 6-position, ultimately leading to the formation of the (1 to 6)-α-D-mannobioside linkage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)

![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)

![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)

![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)